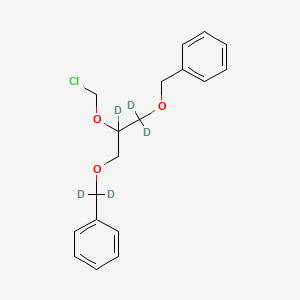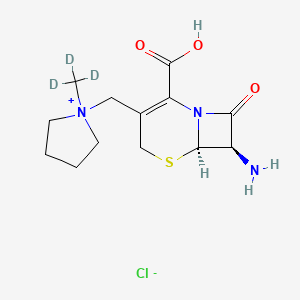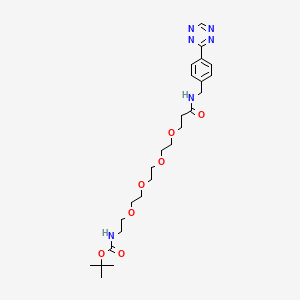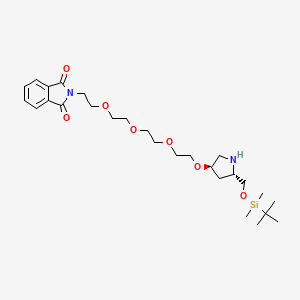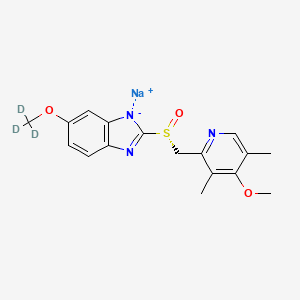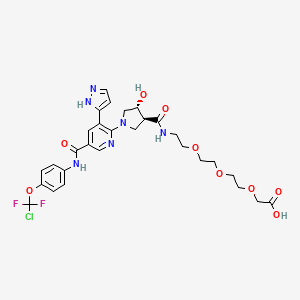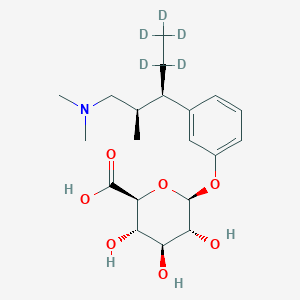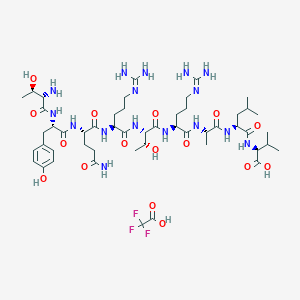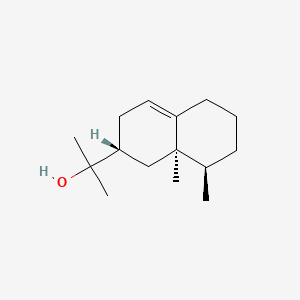![molecular formula C10H5ClFN3 B12423950 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline familyThe presence of both chlorine and fluorine atoms in its structure enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of an iridium catalyst and visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazoquinoxaline core.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving the halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoquinoxalines with potential biological activities .
Scientific Research Applications
4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrrolo[1,2-a]quinoxalines: These compounds have a pyrrole ring fused to the quinoxaline core, leading to different biological activities.
Uniqueness: 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H5ClFN3 |
|---|---|
Molecular Weight |
221.62 g/mol |
IUPAC Name |
4-chloro-7-fluoroimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H5ClFN3/c11-10-9-4-13-5-15(9)8-2-1-6(12)3-7(8)14-10/h1-5H |
InChI Key |
WCHQTZMBKKPLCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C3=CN=CN23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


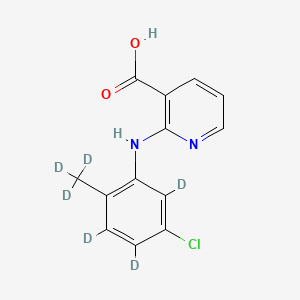
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)


